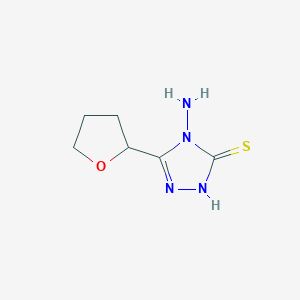

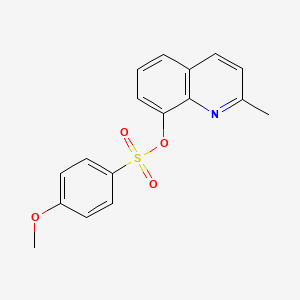

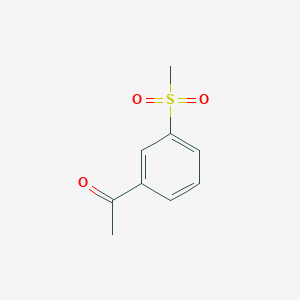

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Zn(II) Detection

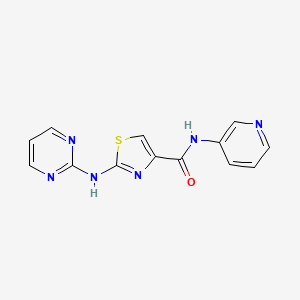

A study on analogues of a Zinquin-related fluorophore, including 2-methylquinolin-8-yl 4-methoxybenzenesulfonate, highlights its application in the development of specific fluorophores for Zn(II). The compounds exhibit a bathochromic shift in UV/visible spectra with Zn(II), forming fluorescent complexes, indicating potential for Zn(II) sensing in biochemical assays. The 4-methoxy derivative forms a significantly more fluorescent complex than Zinquin ester, suggesting its superior utility as a fluorescent probe for zinc (Kimber et al., 2003).

Antimicrobial Applications

Another study synthesizes novel derivatives, exploring their antimicrobial properties. These derivatives demonstrate higher antimicrobial activity compared to their parent compounds, suggesting their potential in developing new antimicrobial agents. This includes the study of compounds like 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates against various bacterial and fungal strains, showcasing the potential of these derivatives in antimicrobial therapy (Vanparia et al., 2010).

Synthetic and Crystallographic Studies

Research on the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate presents methods relevant to creating 2-methylquinolin-8-yl derivatives, contributing to synthetic chemistry and offering insights into their crystal structures and properties. This work provides foundational knowledge for further chemical manipulation and application of such compounds (Kovalenko et al., 2019).

Antimicrobial and Antioxidant Potential

Further exploration of quinazolinone derivatives, including the synthesis and antimicrobial activity evaluation, underlines the broad spectrum of biological activities of this compound analogues. These studies not only confirm their antimicrobial efficacy but also open avenues for their use as antioxidants, showcasing their versatility in pharmaceutical applications (Habib et al., 2013).

Nonlinear Optical Properties for THz Generation

Investigations into the nonlinear optical properties of quinolinium derivatives, including this compound, reveal their potential in terahertz (THz) wave generation and optical applications. These properties are crucial for the development of materials for THz technology, indicating the compound's applicability in advanced optical systems and materials science (Lee et al., 2013).

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to interact with various biological targets . For instance, N-(QUINOLIN-8-YL)METHANESULFONAMIDE, a related compound, has been reported to target Methionine aminopeptidase in Escherichia coli .

Mode of Action

It’s worth noting that quinoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to interfere with various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

Quinoline derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer effects .

Action Environment

The action, efficacy, and stability of 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s bioavailability .

Eigenschaften

IUPAC Name |

(2-methylquinolin-8-yl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-12-6-7-13-4-3-5-16(17(13)18-12)22-23(19,20)15-10-8-14(21-2)9-11-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSJOAGDKXWFIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)

![N-Cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2874999.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)

![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)